molecular formula C18H22ClNO3 B1385505 3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline CAS No. 1040685-88-8

3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline

Cat. No. B1385505
CAS RN: 1040685-88-8
M. Wt: 335.8 g/mol
InChI Key: QRRBLXPBVOFRET-UHFFFAOYSA-N
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Description

“3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline” is a specialty product used for proteomics research . It has a molecular formula of C18H22ClNO3 and a molecular weight of 335.83 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline” can be represented by the InChI code: 1S/C10H14ClNO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7,12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.83 . The melting point of a similar compound, 3-Chloro-2-(2-ethoxyethoxy)aniline, is 69-70 degrees Celsius .

Scientific Research Applications

Metabolism in Soil

3-Chloro-4-methoxyaniline, a related compound, has been studied for its metabolism in soil. At concentrations of 10ppm or more, it transforms into a mixture of compounds including 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil through a free radical mechanism. This study provides insights into the environmental fate of similar compounds in soil (Briggs & Ogilvie, 1971).

Structural Analysis

Research on N-(4-Chlorobenzylidene)-4-methoxyaniline, a structurally similar compound, reveals that the molecule is almost planar. This study contributes to understanding the structural properties of related aniline derivatives, which can be crucial in designing new materials and compounds (Ren, Ding, & Jian, 2008).

Detection in Environmental Samples

A study on the determination of metoxuron and 3-chloro-4-methoxyaniline, a structurally related compound, in water samples suggests a method for rapid detection using heptafluorobutyric anhydride and GC-ECD. This methodology could be adapted for detecting and monitoring similar compounds in environmental matrices (Voogt et al., 1984).

Synthesis of Derivatives

Research on the synthesis of various N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which are structurally related to 3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline, indicates potential for producing a range of derivatives with varied biological activities (Aziz‐ur‐Rehman et al., 2013).

Biological Screening

Studies on compounds like 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide demonstrate the potential for using similar compounds in biological screening, specifically for their gastrokinetic properties (Yanagi et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for “3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline” should be referred to for comprehensive safety and hazard information . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-chloro-N-[[2-(2-ethoxyethoxy)phenyl]methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-3-22-10-11-23-17-7-5-4-6-14(17)13-20-15-8-9-18(21-2)16(19)12-15/h4-9,12,20H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBLXPBVOFRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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